An In-depth Technical Guide to the Basic Properties of 1H-Benzimidazole-5-carbonitrile
An In-depth Technical Guide to the Basic Properties of 1H-Benzimidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-5-carbonitrile is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1H-Benzimidazole-5-carbonitrile, its synthesis, and its potential applications in drug discovery, based on available scientific literature and chemical databases. Due to a notable lack of specific experimental data for this particular derivative, information from closely related analogs is included to provide a comparative context.
Chemical and Physical Properties
1H-Benzimidazole-5-carbonitrile, with the CAS Number 6287-83-8, is a small molecule with the molecular formula C₈H₅N₃ and a molecular weight of 143.15 g/mol .[3][4] Its structure consists of a fused benzene and imidazole ring system, with a nitrile group substituted at the 5-position.
Quantitative Data
| Property | 1H-Benzimidazole-5-carbonitrile (CAS: 6287-83-8) | 1H-Benzimidazole (CAS: 51-17-2) | 1,2-dimethyl-1H-benzimidazole-5-carbonitrile (CAS: 80073-14-9) |
| Molecular Formula | C₈H₅N₃[3] | C₇H₆N₂[5] | C₁₀H₉N₃[6] |
| Molecular Weight | 143.15 g/mol [3] | 118.14 g/mol [5] | 171.20 g/mol [6] |
| Melting Point | Data not available | 170-172 °C[5] | Data not available |
| Boiling Point | Data not available | >360 °C[5] | Data not available |
| Solubility | Data not available | Water: Sparingly soluble. Organic Solvents: Soluble in ethanol, diethyl ether, and acetone.[5] | Physical Form: Solid[6] |
| pKa | Data not available | 5.55 (basic)[5] | Data not available |
Spectroscopic Data
Detailed spectroscopic data for 1H-Benzimidazole-5-carbonitrile is not consistently reported. However, characteristic spectral features can be inferred from the analysis of related benzimidazole derivatives.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene and imidazole rings. The N-H proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift. For the related compound, 1-methyl-1H-benzimidazole-5-carbonitrile, a ¹H NMR spectrum is available.[7]
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the nitrile group is expected to appear in the range of 115-125 ppm. The carbons of the aromatic rings will resonate in the region of 110-150 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. The N-H stretching vibration of the imidazole ring would be observed as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 143.15). Fragmentation patterns would be characteristic of the benzimidazole ring system.
Synthesis and Reactivity
General Experimental Protocol for Benzimidazole Synthesis
A plausible synthetic route to 1H-Benzimidazole-5-carbonitrile would involve the reaction of 3,4-diaminobenzonitrile with formic acid.
Reaction:
Procedure:
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A mixture of 3,4-diaminobenzonitrile (1 equivalent) and formic acid (excess, can also act as a solvent) is heated at reflux for several hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The excess formic acid is removed under reduced pressure.
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The residue is neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, to precipitate the crude product.
-
The crude 1H-Benzimidazole-5-carbonitrile is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
A patent for the preparation of benzimidazole derivatives describes a method using a low-cost starting material and avoiding additional separation processes.[8]
Reactivity
The benzimidazole ring system is generally stable. The imidazole nitrogen atoms can act as nucleophiles or bases. The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further chemical modifications and the synthesis of a diverse library of derivatives.
Biological Activity and Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][9][10] The nitrile group can significantly influence the electronic properties and binding interactions of the molecule with biological targets.
Known Mechanisms of Action for Benzimidazole Derivatives
Benzimidazole-containing compounds have been shown to exert their biological effects through various mechanisms:
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Enzyme Inhibition: Many benzimidazole derivatives act as inhibitors of key enzymes. For instance, they are known to inhibit kinases, topoisomerases, and polymerases, which are crucial for cell signaling, DNA replication, and microbial growth.[1][11]
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Microtubule Disruption: Some benzimidazoles, particularly anthelmintic agents, function by binding to β-tubulin and inhibiting microtubule polymerization, leading to disruption of cell division and other essential cellular processes.
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DNA Intercalation: The planar aromatic structure of the benzimidazole ring allows some derivatives to intercalate into the DNA double helix, interfering with DNA replication and transcription.
Potential Signaling Pathways and Logical Relationships
While specific signaling pathways for 1H-Benzimidazole-5-carbonitrile have not been elucidated, based on the activities of related compounds, it could potentially be involved in pathways related to cell cycle regulation, apoptosis, and microbial biosynthesis. The nitrile substituent may play a role in modulating the affinity and selectivity for specific biological targets.
The following diagram illustrates a general workflow for the synthesis and initial biological screening of a novel benzimidazole derivative like 1H-Benzimidazole-5-carbonitrile.
The following diagram illustrates a simplified representation of a potential mechanism of action for a benzimidazole-based enzyme inhibitor.
Conclusion
1H-Benzimidazole-5-carbonitrile is a molecule of significant interest to the drug discovery community due to its privileged benzimidazole core and the versatile nitrile functionality. While specific experimental data on its basic properties are currently limited, this guide provides a framework for its synthesis, characterization, and potential biological activities based on the well-established chemistry and pharmacology of the benzimidazole class. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound. The provided general protocols and workflows can serve as a valuable starting point for researchers initiating studies on 1H-Benzimidazole-5-carbonitrile and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Benzimidazole-5-carbonitrile|6287-83-8-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 4. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Benzimidazole [webbook.nist.gov]
- 6. 1,2-dimethyl-1H-benzimidazole-5-carbonitrile | 80073-14-9 [sigmaaldrich.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
